molecular formula C10H16N2O5S B196099 Biotin sulfone CAS No. 40720-05-6

Biotin sulfone

Cat. No. B196099
CAS RN: 40720-05-6
M. Wt: 276.31 g/mol
InChI Key: QPFQYMONYBAUCY-ZKWXMUAHSA-N
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Description

Biotin Sulfone is an oxidized form of biotin and is as efficient as biotin in streptavidin binding .


Synthesis Analysis

Biotin sulfone has been used as a new tool for synthetic oligosaccharide immobilization . It has been applied to multiple analysis profiling and surface plasmonic analysis of anti-Candida albicans antibody reactivity against alpha and beta (1–>2) oligomannosides .


Molecular Structure Analysis

The molecular structure of Biotin sulfone is similar to that of biotin, with the addition of a sulfone group .


Chemical Reactions Analysis

Biotin sulfone has been used in the synthesis of oligosaccharides, particularly in the immobilization of synthetic oligosaccharides .


Physical And Chemical Properties Analysis

Biotin is a colorless, water-soluble solid at room temperature . The pure compound is stable in air and is stable in moderately acid and neutral solutions. In alkaline solutions, biotin is less stable, but is reasonably stable up to a pH of about 9 .

Scientific Research Applications

  • Organic Chemistry

    • Application : Biotin sulfone has been used in the rapid synthesis of the epi-Biotin Sulfone .
    • Method : The synthesis features an unprecedented tandem S, N -carbonyl migration/aza-Michael/spirocyclization reaction from an l-cysteine-derived enone with aq. ammonia, in which three new sigma bonds and two rings are formed . In addition, the synthesis includes a highly diastereoselective late-stage Haller-Bauer reaction of sulfone for direct introduction of the carbon side chain .
    • Results : The result is a synthesis of 2-epi-biotin sulfone .
  • Biotechnology

    • Application : Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . Biotin has important applications in food additives, biomedicine, and other fields .
    • Method : Currently, chemical synthesis stands as the primary method for commercial biotin production, although microbial biotin production offers an environmentally sustainable alternative with promising prospects .
    • Results : Diverse strategies are discussed to improve the biotin production here, including mutation breeding, rational metabolic engineering design, artificial genetic modification, and process optimization .
  • Synthetic Oligosaccharide Immobilization

    • Application : Biotin sulfone has been used as a new tool for synthetic oligosaccharide immobilization .
    • Method : The use of biotin sulfone, an oxidized form of biotin, offers a convenient solution for both oligosaccharide synthesis and immobilization on microspheres and surface plasmon resonance sensors .
    • Results : The application of this new strategy .
  • Antibody–Drug Conjugates

    • Application : Biotin sulfone can be used in the development of antibody–drug conjugates (ADCs), which are a promising therapeutic modality in oncology .
    • Method : ADCs require a linker that provides a stable linkage between cytotoxic drugs and antibodies, while conjugating in a biologically benign, fast, and selective fashion . Biotin sulfone could potentially be used as such a linker.
    • Results : The development of novel organic synthesis can solve the problems of traditional linker technology .
  • Surface Plasmonic Analysis

    • Application : Biotin sulfone has been used for synthetic oligosaccharide immobilization, which is applied to surface plasmonic analysis of anti-Candida albicans antibody reactivity against alpha and beta (1–>2) oligomannosides .
    • Method : The use of biotin sulfone, an oxidized form of biotin, offers a convenient solution for both oligosaccharide synthesis and immobilization on microspheres and surface plasmon resonance sensors .
    • Results : This new strategy was validated using monoclonal antibodies .
  • Cell Culture
    • Application : Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . Biotin has important applications in food additives, biomedicine, and other fields .
    • Method : Biotin is an essential vitamin that is important for amino acid and energy metabolism, and fatty acid synthesis . It is a prosthetic group in four mammalian carboxylase families and facilitates the binding and transfer of carbon dioxide .
    • Results : In the absence of biotin, mammalian cells cannot synthesize fatty acids .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQYMONYBAUCY-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124523
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Biotin sulfone

CAS RN

40720-05-6
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40720-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
J Zempleni, DB McCormick, DM Mock - The American journal of clinical …, 1997 - Elsevier
… The urinary excretion of biotin sulfone increased 21-fold from … (n = 6), biotin sulfone and bisnorbiotin methyl ketone accounted for … We conclude that biotin sulfone and bisnorbiotin methyl …
Number of citations: 68 www.sciencedirect.com
G Despras, R Robert, B Sendid, E Machez… - Bioorganic & medicinal …, 2012 - Elsevier
… described recently the use of biotin sulfone tagged oligomannosides (BSTO) for antigen immobilization in candidiasis 12 or allergy 13 diagnosis. Biotin sulfone is as efficient as biotin in …
Number of citations: 15 www.sciencedirect.com
M Collot, B Sendid, A Fievez, C Savaux… - Journal of medicinal …, 2008 - ACS Publications
… Biotin sulfone was first isolated as a natural metabolite of biotin. (12) … a biotin sulfone could be adapted to such an objective. We therefore constructed a small library of biotin sulfone …
Number of citations: 32 pubs.acs.org
K Dittmer, V Du Vigneaud, P Gyorgy, CS Rose - Arch. Biochem., 1944 - cabdirect.org
The growth promoting potency of biotin sulphone (Abst. 3026, Vol. 11) was estimated by the yeast method of Snell, Eakin and Williams (Abst. 327, Vol. 10) and found to be only about …
Number of citations: 32 www.cabdirect.org
SP Chavan, DB Kalbhor, RG Gonnade - ACS omega, 2022 - ACS Publications
… In summary, the synthesis of N,N′-dibenzyl 2-epi-biotin sulfone 22 using l-cysteine has been achieved. A direct proline-catalyzed aldol reaction, tandem S,N-carbonyl migration/aza-…
Number of citations: 4 pubs.acs.org
SH Rubin, J Scheiner - Arch. Biochem., 1949 - cabdirect.org
The antibiotin activity of the nor-and homo homologues of biotin and O-heterobiotin was investigated with Saccharomyces cerevisiae 139, Lactobacillus casei e and L. arabinoam 17.5. …
Number of citations: 20 www.cabdirect.org
J Zempleni, DM Mock - The Journal of nutrition, 1999 - academic.oup.com
… Using these techniques, we identified biotin sulfone, bisnorbiotin … 1) is biotin sulfone. Bisnorbiotin methyl ketone is peak #3. In … The newly identified biotin sulfone and bisnorbiotin …
Number of citations: 34 academic.oup.com
JM Ravel, W Shive - Archives of Biochemistry and Biophysics, 1955 - Elsevier
… by biotin sulfone appears to be the biosynthesis of oleic acid, and the maximum reversal of biotin sulfone tox… levels of biotin sulfone only to the level at which biotin sulfone inhibits the …
Number of citations: 7 www.sciencedirect.com
DB Melville - Journal of Biological Chemistry, 1954 - Elsevier
… forms of biotin sulfoxide was demonstrated when it was found that each compound, on further treatment with hydrogen peroxide, was converted in good yield to biotin sulfone. It was …
Number of citations: 111 www.sciencedirect.com
J Zempleni, SSK Wijeratne, YI Hassan - Biofactors, 2009 - Wiley Online Library
… Bisnorbiotin methyl ketone and biotin sulfone had not been identified at the time when this study of serum was conducted and, hence, quantification of these “unknowns” was based on …
Number of citations: 278 iubmb.onlinelibrary.wiley.com

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